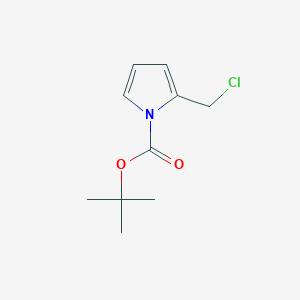
tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate: is an organic compound that features a pyrrole ring substituted with a chloromethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate typically involves the chloromethylation of a pyrrole derivative followed by esterification. One common method includes the reaction of 2-(chloromethyl)-1H-pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, potentially leading to the development of new biochemical probes or therapeutic agents.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a candidate for drug development. Its ability to form stable esters and amides is particularly useful in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyrrole ring.
Comparison with Similar Compounds
- tert-Butyl 2-(bromomethyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate
Comparison:
- Reactivity: The chloromethyl derivative is generally more reactive towards nucleophiles compared to the bromomethyl and iodomethyl derivatives due to the stronger leaving group ability of chlorine.
- Stability: The hydroxymethyl derivative is less reactive but more stable, making it suitable for applications where stability is crucial.
- Applications: Each derivative has unique applications based on its reactivity and stability. For example, the iodomethyl derivative may be preferred in reactions requiring a more reactive leaving group.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
tert-butyl 2-(chloromethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H14ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-6H,7H2,1-3H3 |
InChI Key |
ALHROUGMOLPRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



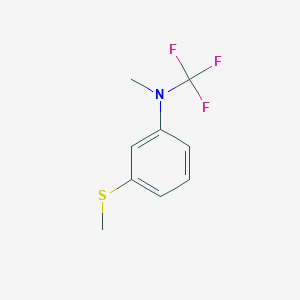

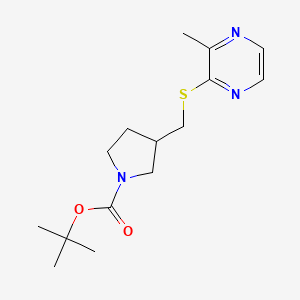

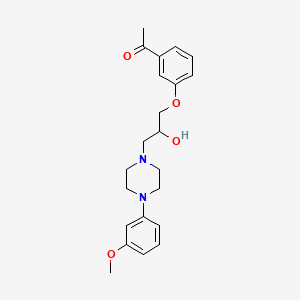
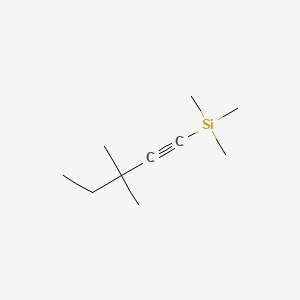
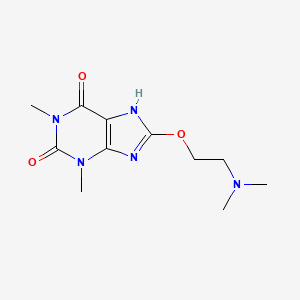
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)

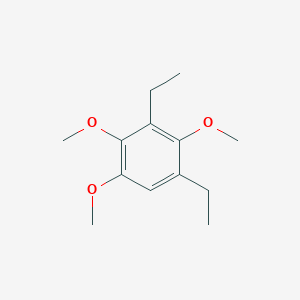
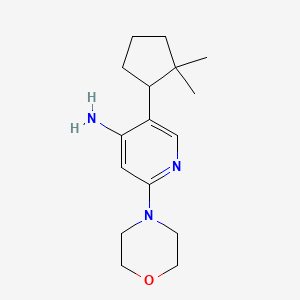
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
